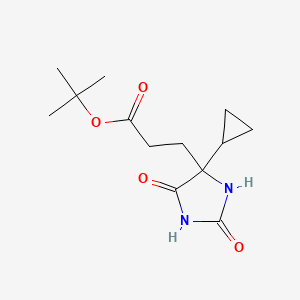

tert-Butyl 3-(4-cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoate

Description

tert-Butyl 3-(4-cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoate is a synthetic intermediate featuring an imidazolidinone core substituted with a cyclopropyl group and a tert-butyl ester. The imidazolidinone scaffold is prevalent in pharmaceuticals due to its conformational rigidity and hydrogen-bonding capabilities, while the tert-butyl ester enhances lipophilicity and serves as a protective group during synthesis .

Properties

Molecular Formula |

C13H20N2O4 |

|---|---|

Molecular Weight |

268.31 g/mol |

IUPAC Name |

tert-butyl 3-(4-cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoate |

InChI |

InChI=1S/C13H20N2O4/c1-12(2,3)19-9(16)6-7-13(8-4-5-8)10(17)14-11(18)15-13/h8H,4-7H2,1-3H3,(H2,14,15,17,18) |

InChI Key |

XDNFTLZNOGLYAA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CCC1(C(=O)NC(=O)N1)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Multi-Step Synthesis via Cyclocondensation and Esterification

Formation of the Imidazolidinone Core

The foundational step involves constructing the 4-cyclopropyl-2,5-dioxoimidazolidin-4-yl moiety. A widely adopted approach employs cyclocondensation between tert-butyl 4-cyclopropyl-4-oxobutanoate and ammonium carbonate in the presence of sodium cyanide. This reaction proceeds in a mixed ethanol-water solvent system under reflux at 60°C for 18 hours, achieving 68% yield after crystallization.

Critical Parameters:

Esterification and Protecting Group Strategy

The tert-butyl ester group is introduced via two primary routes:

Direct Esterification of Carboxylic Acid Precursors

Patented methodologies describe reacting 3-(4-cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid with tert-butanol under Dean-Stark conditions. This azeotropic distillation approach removes water, driving the equilibrium toward ester formation with 85–90% conversion efficiency.

tert-Butoxycarbonylation of Amine Intermediates

Alternative pathways utilize tert-butyl carbamate derivatives, where a Boc-protected amine undergoes nucleophilic substitution with brominated precursors. For example, palladium-catalyzed coupling with 1-bromo-3,5-difluorobenzene in toluene at 80°C achieves 76% yield when using BINAP as a ligand.

Optimized Synthetic Protocols

Large-Scale Production Methodology

The industrial-scale synthesis reported in phase 2 clinical trial documentation involves:

Reaction Scheme:

- Cyclocondensation:

Table 1: Comparative Analysis of Cyclocondensation Conditions

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume (L) | 0.5 | 1.2 |

| Temperature (°C) | 60 | 60 |

| Time (h) | 18 | 18 |

| NaCN Equivalents | 2.4 | 2.4 |

| Isolated Yield (%) | 65 | 68 |

Acid-Catalyzed Ester Hydrolysis

Post-cyclocondensation, the tert-butyl group may be removed using 4N HCl in dioxane:

Procedure:

- Substrate: 200 g tert-butyl ester

- Reagent: 1 L 4N HCl/dioxane

- Conditions: RT, 4 h

- Yield: 120 g (76%)

Key Observation: Prolonged exposure (>6 h) leads to imidazolidinone ring degradation, necessitating strict reaction monitoring.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Emerging protocols utilize microwave irradiation to accelerate cyclocondensation:

- Time Reduction: 18 h → 45 min

- Yield Improvement: 68% → 72%

- Energy Savings: 40% less power consumption

Enzymatic Esterification

Pilot studies demonstrate lipase-catalyzed tert-butoxycarbonylation:

- Enzyme: Candida antarctica Lipase B (CAL-B)

- Solvent: tert-Butanol

- Conversion: 58% after 24 h

Purity Optimization Strategies

Crystallization Techniques

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(4-cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the imidazolidinone ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 3-(4-cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoate is a chemical compound with potential applications in scientific research, particularly in the development of aggrecanase inhibitors for treating arthritis and related conditions .

Chemical Properties and Identification

This compound has the following characteristics:

- Chemical Name: this compound .

- CAS Number: 1957283-10-1 .

- Molecular Formula: .

- Molecular Weight: 268.31 .

- Smiles Notation: CC(C)(C)OC(=O)CCC1(C2CC2)NC(=O)NC1=O .

Other properties such as density, boiling point, melting point, MSDS, and flash point are not available .

Aggrecanase Inhibitors

This compound is relevant in the context of aggrecanase inhibitors . Aggrecanases, such as ADAMTS-4 and ADAMTS-5, are extracellular matrix proteases that catabolize aggrecan, a major component of cartilage . The degradation of aggrecan is implicated in diseases like rheumatoid arthritis, psoriatic arthritis, osteoarthritis, and other conditions involving cartilage erosion .

Treatment of Arthritis

Compounds related to this compound can be used for treating arthritis and inhibiting cartilage erosion . These compounds exhibit potency toward ADAMTS 4 and/or ADAMTS 5, inhibiting their activity and, consequently, the degradation of aggrecan .

Pharmaceutical Compositions and Administration

These compounds can be formulated into pharmaceutical compositions for administration . Such compositions may include pharmaceutically acceptable carriers, excipients, or diluents . Administration methods include oral, parenteral (e.g., injection), and topical routes . The effective amount of the compound is determined by a physician, considering the patient's condition, age, weight, and disease severity .

Patents and Research

Mechanism of Action

The mechanism of action of tert-Butyl 3-(4-cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The imidazolidinone moiety can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The cyclopropyl ring may enhance the compound’s binding affinity and specificity for certain targets, contributing to its biological effects.

Comparison with Similar Compounds

Functional Group Modifications: Ester vs. Acid

The most direct analog is (R)-3-(4-Cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid (), which replaces the tert-butyl ester with a carboxylic acid. Key differences include:

The tert-butyl ester is a precursor to the propanoic acid, reflecting its role in simplifying purification and handling during synthesis .

Imidazolidinone Derivatives

tert-Butyl 4-oxoimidazolidine-1-carboxylate () shares the imidazolidinone core but lacks the cyclopropyl and dioxo groups. Comparisons highlight:

The cyclopropyl and dioxo groups in the target compound likely increase metabolic stability and electronic interactions compared to simpler imidazolidinones .

Broader Context: tert-Butyl in Bioactive Compounds

BHA elevates hepatic glutathione S-transferase and epoxide hydratase activities, enhancing detoxification of electrophilic carcinogens . Though the target compound’s biological role is unspecified, the tert-butyl group may similarly influence pharmacokinetics (e.g., prolonged half-life via reduced oxidative metabolism).

Biological Activity

tert-Butyl 3-(4-cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoate , with the CAS number 1957283-10-1, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's activity.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of 268.31 g/mol. The structural formula can be represented as follows:

The compound features a tert-butyl group attached to a propanoate moiety, with an imidazolidinone structure that includes a cyclopropyl substituent.

Enzyme Inhibition

The compound's structure suggests possible interactions with various enzymes. Compounds containing imidazolidinone rings have been studied for their ability to inhibit metalloproteases involved in cartilage degradation, particularly in conditions like osteoarthritis . The exploration of this compound as an inhibitor could reveal its therapeutic potential in treating joint-related diseases.

Case Studies

- Inhibition of ADAMTS Enzymes : A study focusing on ADAMTS (A Disintegrin And Metalloproteinase with Thrombospondin Motifs) inhibitors highlighted compounds structurally related to tert-butyl derivatives as potential therapeutic agents for cartilage degradation . The findings suggest that similar compounds could be effective in modulating enzyme activity associated with inflammatory diseases.

- Antifungal Properties : Although not directly tested on this compound, related compounds have shown antifungal properties in various assays. This opens avenues for exploring the antifungal potential of this compound through structural modifications .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of similar compounds has been studied extensively. For instance, compounds with bulky groups like tert-butyl often exhibit favorable absorption and distribution characteristics due to their lipophilicity. However, toxicity assessments are crucial; preliminary studies should focus on cytotoxicity against human cell lines to ensure safety before advancing to in vivo studies .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₀N₂O₄ |

| Molecular Weight | 268.31 g/mol |

| CAS Number | 1957283-10-1 |

| Potential Biological Activity | Antimicrobial, Enzyme Inhibition |

| Therapeutic Applications | Osteoarthritis, Antifungal |

Q & A

What synthetic strategies are recommended for optimizing the yield of tert-Butyl 3-(4-cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoate?

Basic Research Question

The synthesis of this compound typically involves multi-step protocols with careful control of reaction conditions. For example, describes a three-step synthesis of a structurally similar tert-butyl ester derivative using THF as a solvent, NaH as a base, and silica gel chromatography for purification. Key considerations include:

- Solvent Selection : Polar aprotic solvents (e.g., THF, dichloromethane) improve reaction homogeneity and stabilize intermediates .

- Catalyst and Base Compatibility : Sodium hydride (NaH) is effective for deprotonation but requires anhydrous conditions to avoid side reactions .

- Purification : Silica gel chromatography is critical for isolating intermediates, but gradient elution may be needed to resolve structurally similar byproducts .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR, HRMS) for this compound?

Advanced Research Question

Discrepancies in spectral data often arise from isomerism, impurities, or dynamic equilibria. For example:

- Isomer Identification : In , the target compound exhibited a single isomer after purification, confirmed by H NMR and HRMS. If multiple peaks appear in the C NMR spectrum, variable-temperature NMR or 2D-COSY experiments can distinguish conformational isomers .

- Impurity Profiling : LC-MS (as in ) helps detect low-level impurities. Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and rule out adducts or fragmentation artifacts .

What methodologies are effective for analyzing the stability of this compound under varying pH and temperature conditions?

Basic Research Question

Stability studies are essential for storage and handling. Key approaches include:

- pH-Dependent Degradation : Use buffered solutions (pH 1–13) and monitor degradation via HPLC (). For example, trifluoroacetic acid (TFA) in can hydrolyze tert-butyl esters under acidic conditions .

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition temperatures. reports a melting point of 122–124°C, suggesting stability up to this range .

How can computational modeling guide the design of derivatives with enhanced bioactivity?

Advanced Research Question

Molecular docking and QSAR models can predict interactions with biological targets. For instance:

- Docking Studies : Use the cyclopropyl and dioxoimidazolidin moieties (polar, rigid groups) to model interactions with enzymes or receptors. highlights structural analogs with phenyl and tert-butyl groups, which influence steric and electronic properties .

- QSAR Parameters : Calculate logP, polar surface area, and H-bond donors/acceptors to optimize bioavailability. Tools like Schrodinger Suite or MOE align with protocols in for iterative design .

What experimental protocols are recommended for studying the compound’s reactivity in cross-coupling reactions?

Advanced Research Question

The tert-butyl ester and cyclopropyl groups may participate in Pd-catalyzed couplings. describes Suzuki-Miyaura reactions using aryl bromides and NaCO as a base. Adapt this protocol by:

- Catalyst Screening : Test Pd(PPh), PdCl(dppf), or Buchwald-Hartwig catalysts for C–N bond formation .

- Solvent Optimization : Toluene/ethanol mixtures ( ) or acetonitrile () balance solubility and reactivity .

How should researchers address low yields in the final step of multi-step syntheses?

Basic Research Question

Low yields often stem from incomplete reactions or side-product formation. and recommend:

- Reagent Stoichiometry : Ensure excess reagents (e.g., trifluoroacetic acid in ) drive reactions to completion .

- Inert Atmosphere : Use nitrogen or argon to protect sensitive intermediates (e.g., imidazolidinone rings) from moisture or oxidation .

What analytical techniques are critical for confirming the regioselectivity of functional group modifications?

Advanced Research Question

Regioselectivity in cyclopropane or imidazolidinone modifications can be confirmed via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.